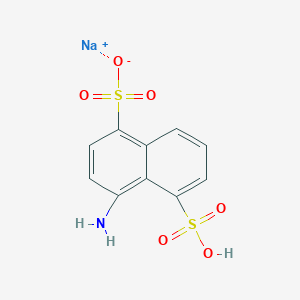
sodium 4-amino-5-sulfo-1-naphthalenesulfonate
Overview
Description
Sodium 4-amino-5-sulfo-1-naphthalenesulfonate, also known as 4,5-diaminonaphthalene-1-sulfonic acid, is a chemical compound used in scientific research. It is a sulfonic acid derivative of naphthalene, which is a polycyclic aromatic hydrocarbon. Sodium 4-amino-5-sulfo-1-naphthalenesulfonate has various applications in the field of biochemistry and molecular biology due to its fluorescent properties.
Mechanism of Action
Sodium 4-amino-5-sulfo-1-naphthalenesulfonate is a fluorescent molecule that binds to proteins and nucleic acids through electrostatic interactions and hydrogen bonding. When excited by light of a specific wavelength, it emits fluorescence, allowing for the detection and quantification of the target molecule.
Biochemical and Physiological Effects:
Sodium 4-amino-5-sulfo-1-naphthalenesulfonate does not have any known biochemical or physiological effects on living organisms. It is used solely as a research tool.
Advantages and Limitations for Lab Experiments
One advantage of using sodium 4-amino-5-sulfo-1-naphthalenesulfonate is its high sensitivity and selectivity for proteins and nucleic acids. It can detect very low concentrations of these molecules, making it a valuable tool in many experiments. However, one limitation is that it can interfere with the function of some proteins and enzymes, leading to false results.
Future Directions
There are many potential future directions for research involving sodium 4-amino-5-sulfo-1-naphthalenesulfonate. One area of interest is the development of new fluorescent probes with improved sensitivity and selectivity. Additionally, there is ongoing research into the use of sodium 4-amino-5-sulfo-1-naphthalenesulfonate in the diagnosis and treatment of diseases such as cancer and Alzheimer's disease. Finally, there is potential for the use of sodium 4-amino-5-sulfo-1-naphthalenesulfonate in the development of new materials with unique optical properties.
Scientific Research Applications
Sodium 4-amino-5-sulfo-1-naphthalenesulfonate is commonly used as a fluorescent probe to detect and quantify proteins and nucleic acids. It is also used in the analysis of enzymes, carbohydrates, and lipids. Additionally, it is used to study the binding of ligands to proteins and the conformational changes that occur during protein folding.
properties
IUPAC Name |
sodium;4-amino-5-sulfonaphthalene-1-sulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO6S2.Na/c11-7-4-5-8(18(12,13)14)6-2-1-3-9(10(6)7)19(15,16)17;/h1-5H,11H2,(H,12,13,14)(H,15,16,17);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWVZFYIERZJSU-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C(=C1)S(=O)(=O)O)N)S(=O)(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8NNaO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Monosodium 4-Amino-1,5-naphthalenedisulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(acetylamino)-3-phenylacryloyl]valine](/img/structure/B3833888.png)
![N-[2-(acetylamino)-3-phenylacryloyl]methionine](/img/structure/B3833899.png)
![N-[2-(acetylamino)-3-phenylacryloyl]tryptophan](/img/structure/B3833909.png)
![N-[2-(benzoylamino)-3-phenylacryloyl]glutamic acid](/img/structure/B3833922.png)
![1-[2-(acetylamino)-3-(4-fluorophenyl)acryloyl]proline](/img/structure/B3833923.png)
![N-[2-(benzoylamino)-3-phenylacryloyl]tyrosine](/img/structure/B3833931.png)


![sodium 3-[(phenylsulfonyl)oxy]-1-naphthalenesulfonate](/img/structure/B3833954.png)
![disodium 2-[4-(2-phenylvinyl)-3-sulfonatophenyl]-2H-naphtho[1,2-d][1,2,3]triazole-6-sulfonate](/img/structure/B3833960.png)
![sodium 6-(acetylamino)-4-[(phenylsulfonyl)oxy]-2-naphthalenesulfonate](/img/structure/B3833967.png)


